N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide
CAS No.: 851412-04-9
Cat. No.: VC4967348
Molecular Formula: C20H20N2O3S
Molecular Weight: 368.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851412-04-9 |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 368.45 |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C20H20N2O3S/c1-2-22-11-19(15-5-3-4-6-16(15)22)26-12-20(23)21-10-14-7-8-17-18(9-14)25-13-24-17/h3-9,11H,2,10,12-13H2,1H3,(H,21,23) |
| Standard InChI Key | OILZBHHKNUNCCR-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Introduction
Compounds containing benzodioxol and indol moieties are of interest in medicinal chemistry due to their potential biological activities. The benzodioxol group is known for its presence in various natural products and pharmaceuticals, while indol derivatives are often studied for their neurological and pharmacological properties.
N-(benzo[d]13dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
This compound, documented in PubChem, shares similarities with the target compound but contains a sulfonyl group instead of sulfanyl. Its molecular formula is C19H18N2O5S, and it has a molecular weight of 386.4 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O5S |
| Molecular Weight | 386.4 g/mol |
| PubChem CID | 2053107 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Other Benzodioxol and Indol Derivatives
Other compounds like N-[(2H-1,3-Benzodioxol-5-YL)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazole-6-sulfonamido)propanamide and N-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-YL)amino]-1,3-thiazol-4-YL}acetamide show diverse applications in medicinal chemistry due to their complex structures and potential bioactivity .
Research Findings and Potential Applications
While specific research findings on N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide are not available, compounds with similar structures are often investigated for their pharmacological properties, including neurological effects and potential therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume